molecular formula C9H18O4 B8740947 Propanoic acid, 3-(2-butoxyethoxy)- CAS No. 7420-07-7

Propanoic acid, 3-(2-butoxyethoxy)-

Cat. No. B8740947
CAS RN: 7420-07-7
M. Wt: 190.24 g/mol
InChI Key: YOFIXNJYRMEPFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Propanoic acid, 3-(2-butoxyethoxy)- is a useful research compound. Its molecular formula is C9H18O4 and its molecular weight is 190.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality Propanoic acid, 3-(2-butoxyethoxy)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Propanoic acid, 3-(2-butoxyethoxy)- including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

7420-07-7

Molecular Formula

C9H18O4

Molecular Weight

190.24 g/mol

IUPAC Name

3-(2-butoxyethoxy)propanoic acid

InChI

InChI=1S/C9H18O4/c1-2-3-5-12-7-8-13-6-4-9(10)11/h2-8H2,1H3,(H,10,11)

InChI Key

YOFIXNJYRMEPFD-UHFFFAOYSA-N

Canonical SMILES

CCCCOCCOCCC(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

2 ml (3.2 mmol, 10 mol %) of a 1.6N solution of butyllithium in hexane are added dropwise, under N2, at 10° C. to a solution of 3.8 g (32 mmol) of 2-butoxyethanol in 2 ml of tetrahydrofuran. The solution is stirred for 5 minutes at 10° C. Then 2.5 ml (38 mmol) of acrylonitrile are added. The reaction mixture is heated to 55° C. and stirred for 2.5 hours at this temperature. Then a further 0.25 ml (3.8 mmol) of acrylonitrile is added and the mixture is stirred for another hour at 55° C. The reaction mixture is cooled to RT and afterwards poured into water. After acidification with 2N HCl (2 ml) and extraction with toluene, the organic phase is washed with an aqueous saturated solution of NaCl, dried over magnesium sulfate and concentrated on a vacuum rotary evaporator. The crude 3-(2-buthoxyethoxy)propionitrile (4.4 g) is taken up in 15 ml of concentrated hydrochloric acid and the solution is heated for 2.5 hours to 80° C. The resultant brown solution is cooled to RT, diluted with water and and extracted once more with ethyl acetate. The organic phases are combined, washed with an aqueous saturated solution of NaCl, dried over MgSO4, concentrated on a vacuum rotary evaporator and dried under a high vacuum, affording 3.2 g (53%) of 3-(2-butoxyethoxy)propionic acid as a pale brown liquid.
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